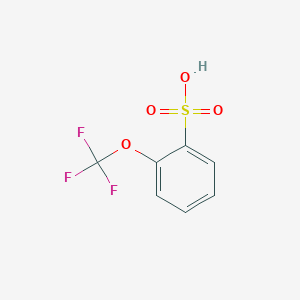

2-(Trifluoromethoxy)benzenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F3O4S |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

2-(trifluoromethoxy)benzenesulfonic acid |

InChI |

InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H,11,12,13) |

InChI Key |

PWCYDZBLDKLSNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethoxy Benzenesulfonic Acid and Structural Analogues

Strategies for Direct Introduction of the Trifluoromethoxy Group onto Aromatic Systems

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. Its introduction onto aromatic systems can be achieved through several distinct methodologies.

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation typically involves the reaction of an aryl halide or a related electrophile with a source of the trifluoromethoxide anion (CF₃O⁻). While conceptually straightforward, the instability of the trifluoromethoxide anion presents a significant challenge.

Recent advancements have focused on the development of more stable and effective trifluoromethoxylating agents. For instance, copper-catalyzed trifluoromethylation of aryl halides using reagents like methyl trifluoroacetate (B77799) has been explored. In these reactions, a copper(I) source in the presence of a suitable ligand facilitates the coupling of the trifluoromethoxy group with the aromatic substrate. The choice of solvent, temperature, and the nature of the aryl halide (iodides and bromides being more reactive) are crucial for the success of these transformations.

Another approach involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a source of the trifluoromethoxide anion in the absence of silver salts. This method has shown promise for the nucleophilic trifluoromethoxylation of alkyl halides and can be conceptually extended to activated aryl systems under specific conditions.

Table 1: Examples of Nucleophilic Trifluoromethoxylation Approaches

| Aryl Substrate | Trifluoromethoxylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Methyl trifluoroacetate | Cu(I)/Ligand, Sulfolane, 140 °C | Aryl-OCF₃ | Moderate | google.com |

| Alkyl Halide | (E)-O-trifluoromethyl-benzaldoxime (TFBO) | Cs₂CO₃, DMA, 70 °C | Alkyl-OCF₃ | Good | prepchem.com |

Radical Trifluoromethoxylation Methodologies

Radical trifluoromethoxylation offers a complementary approach, particularly for the functionalization of unactivated C-H bonds in aromatic systems. These methods typically involve the generation of the trifluoromethoxy radical (•OCF₃), which then adds to the aromatic ring.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating the trifluoromethoxy radical under mild conditions. chegg.comreddit.com Pyridinium-based reagents have been developed as bench-stable precursors that, upon photoexcitation in the presence of a suitable catalyst, undergo N-O bond fragmentation to release the •OCF₃ radical. chegg.comreddit.com This method allows for the direct trifluoromethoxylation of a range of arenes, although it can sometimes lead to mixtures of regioisomers.

Another source of the trifluoromethoxy radical is bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃). researchgate.netchemicalbook.com This reagent can be activated using either visible-light photoredox catalysis or a catalytic electron shuttle like TEMPO to achieve the C-H trifluoromethoxylation of arenes and heteroarenes under mild conditions. researchgate.netchemicalbook.com

Table 2: Radical Trifluoromethoxylation of Arenes

| Arene | Reagent | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | N-Trifluoromethoxypyridinium salt | Photoredox catalyst, visible light | Trifluoromethoxybenzene | Mild conditions, C-H functionalization | chegg.comreddit.com |

| Toluene | Bis(trifluoromethyl)peroxide (BTMP) | TEMPO or Photoredox catalyst | Trifluoromethoxytoluene isomers | Utilizes an inexpensive radical source | researchgate.netchemicalbook.com |

Oxidative Desulfurization-Fluorination Routes to Aryl Trifluoromethyl Ethers

A widely applicable method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. This two-step process begins with the formation of an S-aryl O-alkyl xanthate from a corresponding phenol (B47542). The subsequent treatment of this xanthate with a fluorinating agent and an oxidant leads to the desired aryl trifluoromethyl ether.

A common reagent system for this transformation is a combination of a fluoride (B91410) source, such as pyridine-HF or tetrabutylammonium (B224687) dihydrogen trifluoride (TBAH₂F₃), and an N-haloimide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). masterorganicchemistry.comnih.govchemithon.comnumberanalytics.comresearchgate.netgoogle.com This method is valued for its broad substrate scope and tolerance of various functional groups.

Table 3: Oxidative Desulfurization-Fluorination of Aryl Xanthates

| Phenol Precursor | Reagents for Xanthate Formation | Fluorination/Oxidation System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | CS₂, MeI, Base | Pyridine-HF, DBH | Trifluoromethoxybenzene | Good to Excellent | masterorganicchemistry.comnih.gov |

| Substituted Phenols | CS₂, MeI, Base | TBAH₂F₃, NBS | Substituted Aryl-OCF₃ | Moderate to Good | google.com |

Fluorination of Precursor Anisole (B1667542) Derivatives

Historically, one of the earliest methods for preparing aryl trifluoromethyl ethers involved the fluorination of pre-functionalized anisole (methoxybenzene) derivatives. nih.gov This approach typically involves the radical chlorination of the methyl group of an anisole to form an aryl trichloromethyl ether, followed by a halogen exchange reaction (fluorination) to yield the aryl trifluoromethyl ether. nih.gov

The chlorination step is often initiated by UV light or a radical initiator. nih.gov The subsequent fluorination can be achieved using various reagents, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF). nih.gov While effective, this method can be limited by the harsh reaction conditions and the handling of corrosive and toxic reagents.

Sulfonation Protocols for Trifluoromethoxy-Substituted Benzene Derivatives

Once trifluoromethoxybenzene or a substituted analogue is obtained, the next step towards the target compound is the introduction of a sulfonic acid group onto the aromatic ring. This is typically achieved through an electrophilic aromatic substitution reaction.

Electrophilic Sulfonation Reactions

Electrophilic sulfonation involves the reaction of an aromatic compound with a sulfonating agent, which acts as a source of the electrophile, sulfur trioxide (SO₃) or its protonated form. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide itself. google.comnumberanalytics.comnih.govmasterorganicchemistry.combyu.edu

The regiochemical outcome of the sulfonation of trifluoromethoxybenzene is governed by the directing effect of the trifluoromethoxy group. The -OCF₃ group is known to be an ortho, para-directing group in electrophilic aromatic substitution. nih.govpageplace.de This is due to the ability of the oxygen lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediates formed during ortho and para attack. However, due to the strong inductive electron-withdrawing effect of the three fluorine atoms, the -OCF₃ group is also deactivating, meaning that trifluoromethoxybenzene is less reactive than benzene towards electrophiles. pageplace.de

Experimental studies on the sulfonation of (trifluoromethoxy)benzene (B1346884) with sulfur trioxide in nitromethane (B149229) have shown that the reaction leads to sulfonation exclusively at the 4-position (para-position). researchgate.net This strong preference for para-substitution is a common feature of the trifluoromethoxy group. Therefore, the direct sulfonation of trifluoromethoxybenzene is a viable route to 4-(trifluoromethoxy)benzenesulfonic acid but not directly to the 2-isomer. The synthesis of 2-(trifluoromethoxy)benzenesulfonic acid would likely require a more elaborate synthetic strategy, possibly involving a blocking group or starting from an ortho-substituted precursor. A German patent describes a process for preparing 2-trifluoromethoxy-benzenesulfonamide by the dehalogenation of a halogenated precursor, which implies the existence of the corresponding sulfonic acid, though the initial sulfonation method is not detailed. google.com

Table 4: Regioselectivity in the Sulfonation of Trifluoromethoxybenzene

| Substrate | Sulfonating Agent | Solvent | Product(s) | Isomer Distribution | Reference |

|---|---|---|---|---|---|

| (Trifluoromethoxy)benzene | SO₃ | Nitromethane | 4-(Trifluoromethoxy)benzenesulfonic acid | 4-isomer only | researchgate.net |

Regioselectivity in Sulfonation of Aryl Trifluoromethoxy Systems

The introduction of a sulfonic acid group onto an aromatic ring substituted with a trifluoromethoxy (-OCF₃) group is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is dictated by the electronic properties of the -OCF₃ substituent. The trifluoromethoxy group is strongly deactivating and meta-directing. This is due to the powerful electron-withdrawing inductive effect (-I) of the three fluorine atoms, which significantly outweighs the weak electron-donating resonance effect (+R) of the oxygen atom.

The strong inductive withdrawal of electron density deactivates the aromatic ring towards electrophilic attack. The attack at the ortho and para positions is particularly disfavored because the resonance structures for the corresponding carbocation intermediates (sigma complexes) place a positive charge on the carbon atom directly attached to the electron-withdrawing -OCF₃ group, which is highly destabilizing. In contrast, the sigma complex for meta-attack avoids this unfavorable arrangement, making the meta position the least deactivated and, therefore, the preferred site for sulfonation.

The sulfonation of trifluoromethoxybenzene with a sulfonating agent like fuming sulfuric acid (a solution of SO₃ in H₂SO₄) will thus predominantly yield 3-(trifluoromethoxy)benzenesulfonic acid. chemistrysteps.comlibretexts.org The reaction proceeds through the attack of the electrophile, sulfur trioxide (SO₃) or its protonated form, on the aromatic ring, followed by the restoration of aromaticity. chemistrysteps.comnih.gov

Factors that can influence the regioselectivity, although the meta-directing effect of the -OCF₃ group is dominant, include the reaction temperature, the concentration of the sulfonating agent, and the solvent used. researchgate.net However, for strongly deactivating groups like trifluoromethoxy, the formation of the meta-isomer is expected to be the major outcome under typical sulfonation conditions. The reversibility of the sulfonation reaction can also be exploited; under conditions of thermodynamic control (e.g., higher temperatures, dilute acid), the most stable isomer will be favored. libretexts.org

Green Chemistry Approaches in the Synthesis of Fluorinated Aromatic Compounds

Green chemistry principles are increasingly being applied to the synthesis of organofluorine compounds to reduce environmental impact, improve energy efficiency, and enhance safety. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing alternative energy sources.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become a significant technique in organic chemistry, offering numerous advantages for the preparation of fluorinated aromatic compounds. benthamdirect.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating methods. organic-chemistry.orgarkat-usa.org

Key benefits of microwave-assisted synthesis include:

Accelerated Reaction Rates: Reactions that might take several hours with conventional heating can often be completed in minutes. nih.gov

Higher Yields: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and improved product yields. organic-chemistry.orgnih.gov

Improved Energy Efficiency: Direct heating of the reaction vessel and its contents is more energy-efficient than conventional oil baths or heating mantles. benthamdirect.com

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results. benthamdirect.com

Microwave irradiation has been successfully applied to various reactions for synthesizing fluorinated aromatics, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and the formation of fluorinated heterocycles. organic-chemistry.orgacs.org For instance, the electrophilic fluorination of 1,3-dicarbonyl compounds using Selectfluor® is significantly accelerated under microwave conditions. organic-chemistry.org

| Reaction Type | Substrate | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]Fluorination | Alkyl Bromide Precursor | 65°C, 5 min | <10% | 65°C, 5 min | >90% | nih.gov |

| Pd-catalyzed cyclization | Aryl Iodide | Thermal heating | ~50-60% | 160°C, 1 min | Up to 40% improvement | organic-chemistry.org |

| Knoevenagel Condensation | Anilino sulfonylacetate | Reflux, 6-8 h | 65-78% | 150W, 4-6 min | 75-90% | arkat-usa.org |

Ultrasonication-Enhanced Reactions

The use of ultrasound in chemical synthesis, known as sonochemistry, provides a non-conventional energy source that can accelerate reactions and improve yields. scirp.orgnumberanalytics.com The chemical effects of ultrasound are derived from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, as well as shockwaves and microjets, which enhance mass transfer and increase the reactivity of chemical species. numberanalytics.com

In the context of synthesizing aromatic compounds, ultrasonication offers several advantages:

Improved Yield and Selectivity: By promoting more efficient mixing and breaking down aggregates, ultrasound can lead to higher product yields and, in some cases, improved regioselectivity. scirp.orgresearchgate.net

Milder Conditions: The enhanced reactivity often allows reactions to be carried out at lower temperatures, saving energy and potentially avoiding unwanted side reactions. researchgate.net

A study on the sulfonation of aromatic compounds using sulfuric acid demonstrated a significant enhancement in reaction rate and improved selectivity when performed under sonication compared to silent (non-sonicated) conditions. researchgate.net This green methodology avoids the need for more aggressive sulfonating agents. Similarly, ultrasound has been shown to improve the bio-catalyzed N-alkylation of aromatic amines, resulting in higher yields in shorter times. researchgate.net

| Reaction | Conditions (Silent) | Yield (Silent) | Conditions (Ultrasound) | Yield (Ultrasound) | Reference |

|---|---|---|---|---|---|

| Synthesis of Dihydroquinolines | Water, 4 h | 80% | Water, 1 h | 96% | mdpi.com |

| Sulfonation of Anisole | 200 rpm, 30°C, 45 min | 32% | 200 rpm, 30°C, 45 min | 68% | researchgate.net |

Mechanochemical Synthesis (Grinding and Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding, shearing, or milling, to induce chemical transformations in the solid state, often in the absence of a solvent. nih.gov This solvent-free approach is a cornerstone of green chemistry, as it eliminates the environmental and safety issues associated with volatile organic solvents. rsc.org

Mechanochemical methods have been successfully applied to the synthesis of various organic molecules, including fluorinated aromatic compounds and their precursors. For example, a three-component palladium-catalyzed aminosulfonylation of aryl bromides to produce aromatic sulfonamides has been developed using mechanical ball milling. fao.orgrsc.org This strategy provides a direct and efficient route to sulfonamides, tolerating a wide range of functional groups. researchgate.net

The key advantages of mechanochemical synthesis include:

Solvent-Free Conditions: Reduces waste and avoids the use of toxic or hazardous solvents. nih.gov

High Efficiency: Reactions can be rapid and often produce high yields.

Novel Reactivity: Mechanical force can sometimes enable transformations that are difficult to achieve in solution.

Recent developments have shown that mechanochemistry can be effective for nucleophilic aromatic substitution (SNAr) reactions on aryl fluorides. By using aluminum oxide (Al₂O₃) as a milling auxiliary, the reaction proceeds without the need for a base, as the auxiliary material scavenges the hydrogen fluoride (HF) byproduct. rsc.org

Electrosynthesis Methodologies

Electrochemical synthesis, or electrosynthesis, uses electrical energy to drive chemical reactions. It is recognized as a sustainable and powerful strategy for constructing C-F bonds and synthesizing organofluorine compounds. researchgate.netlew.ro This method offers a high degree of control over reaction conditions and can often avoid the use of harsh or hazardous chemical reagents required in traditional fluorination methods. numberanalytics.com

Electrosynthesis provides several green chemistry benefits:

Reagent-Free: The electron serves as a "reagent," eliminating the need for chemical oxidants or reductants and reducing waste.

High Selectivity: By precisely controlling the electrode potential, high selectivity for the desired product can be achieved. lew.ro

Mild Conditions: Many electrochemical reactions can be performed at room temperature and atmospheric pressure. researchgate.net

Safety: Avoids the handling of hazardous fluorinating agents like elemental fluorine. lew.ro

Anodic fluorination is a common electrosynthesis approach where a C-F bond is formed at the anode. This has been applied to the partial fluorination of aromatic compounds, although controlling the reaction to avoid over-fluorination and achieve high selectivity can be challenging. researchgate.netcecri.res.in The choice of solvent and supporting electrolyte is crucial for the success of these reactions. cecri.res.in Recent advances have focused on developing more selective and efficient electrochemical methods for synthesizing a wide range of fluorinated molecules, including fluoroaromatic compounds. numberanalytics.commdpi.com The use of fluorinated solvents like hexafluoroisopropanol (HFIP) has also been explored to enhance C-H functionalization processes in organic electrosynthesis. acs.org

Phase Transfer Catalysis in Synthetic Pathways

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid inorganic salt and an organic substrate dissolved in a nonpolar organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually the anion) across the phase boundary into the other phase where the reaction can occur.

PTC is particularly appealing for the synthesis of fluorinated compounds because it avoids the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive and readily available fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). illinois.edursc.org The methodology is robust, often requires mild conditions, and shows excellent functional group tolerance. illinois.edu

In the synthesis of fluorinated aromatics, PTC can be used for nucleophilic fluorination reactions. For example, the conversion of aromatic sulfonyl chlorides to sulfonyl fluorides can be achieved using potassium fluoride in the presence of a phase-transfer catalyst. acs.org More recently, chiral phase-transfer catalysts have been developed for the enantioselective fluorination of organic molecules, a significant advancement for the pharmaceutical and agrochemical industries. illinois.edu Organoboranes have also been investigated as potential phase-transfer catalysts for nucleophilic fluorination using CsF. rsc.org

Reaction Mechanisms and Chemical Reactivity of 2 Trifluoromethoxy Benzenesulfonic Acid Systems

Mechanistic Studies of Substituent Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-(trifluoromethoxy)benzenesulfonic acid towards electrophilic aromatic substitution (EAS) is significantly diminished due to the powerful deactivating effects of both the trifluoromethoxy and sulfonic acid substituents.

The trifluoromethoxy (-OCF3) group is a complex substituent. While the oxygen atom's lone pairs can donate electron density to the ring via resonance (a π-donating effect), this is strongly counteracted by the intense inductive electron withdrawal (-I effect) of the three highly electronegative fluorine atoms. beilstein-journals.orgnih.gov The net result is that the -OCF3 group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. beilstein-journals.org Despite its deactivating nature, the resonance donation from the oxygen atom directs incoming electrophiles to the ortho and para positions. Experimental studies on the sulfonation of trifluoromethoxybenzene with sulfur trioxide show that substitution occurs exclusively at the 4-position (para to the -OCF3 group). researchgate.net

The sulfonic acid (-SO3H) group is a strong electron-withdrawing group through both inductive and resonance effects. It is one of the most powerful deactivating groups and acts as a meta-director in electrophilic aromatic substitution reactions. libretexts.org

In this compound, these effects combine to create a highly electron-deficient aromatic system. The directing effects of the two groups are in conflict. The -OCF3 group at position 2 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The -SO3H group at position 1 directs to positions 3 and 5 (meta). This conflict, coupled with the severe deactivation of the ring, suggests that any further electrophilic substitution would require harsh reaction conditions and would likely result in a mixture of products, with substitution at position 4 being a probable outcome due to the strong para-directing influence of the -OCF3 group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Investigation of Intermediates in Transformations Involving the Trifluoromethoxy Group

The stability of intermediates is a critical factor in determining reaction pathways. For this compound, the electron-deficient nature of the ring dictates the stability of potential cationic, anionic, and radical intermediates.

In electrophilic aromatic substitution , the key intermediate is a positively charged carbocation known as an arenium ion or sigma complex. The rate-determining step is the formation of this high-energy intermediate. vaia.com Electron-withdrawing groups destabilize the arenium ion by intensifying the positive charge. vaia.comquizlet.com In the case of this compound, both the -OCF3 and -SO3H groups would strongly destabilize the arenium ion, thereby increasing the activation energy and slowing the reaction rate significantly compared to benzene. quizlet.com

In nucleophilic aromatic substitution (SNA_r) , the reaction proceeds through a negatively charged intermediate, a Meisenheimer complex. wikipedia.org This reaction is favored on electron-poor aromatic rings. The presence of strong electron-withdrawing groups like -OCF3 and -SO3H is crucial as they can stabilize the negative charge of the Meisenheimer complex through resonance and induction. masterorganicchemistry.com Therefore, if a suitable leaving group were present on the ring of a this compound derivative, the formation of a stabilized Meisenheimer complex would be a plausible reaction intermediate.

Transformations involving the cleavage of the robust C-F bonds within the trifluoromethoxy group often proceed through radical intermediates . mdpi.com While the OCF3 group is generally chemically resistant, under specific conditions such as photoredox catalysis, radical species can be generated. mdpi.com For instance, the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by thermal rearrangement involves N-aryl-N-(trifluoromethoxy)amine intermediates, highlighting pathways where the OCF3 group participates directly in reactions via discrete intermediates. mdpi.com

Kinetics of Derivatives and Analogues in Model Systems

Direct kinetic studies on this compound are not widely available. However, the reactivity of its derivatives can be inferred from kinetic studies on analogous substituted benzenesulfonate (B1194179) systems. The hydrolysis of benzenesulfonyl chlorides and esters are well-studied model systems that demonstrate how substituents on the aromatic ring influence reaction rates.

Kinetic studies on the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides show a positive Hammett ρ-value (+1.564), indicating that the reaction is accelerated by electron-withdrawing substituents. rsc.org This is because these substituents stabilize the developing negative charge on the sulfur atom in the transition state of the nucleophilic attack by hydroxide. Similarly, Brønsted and Hammett correlations for the alkaline hydrolysis of aryl benzenesulfonates show that the reaction rate is sensitive to the electronic properties of both the leaving group and the substituents on the benzenesulfonyl moiety. acs.org

Based on these models, a derivative such as 2-(trifluoromethoxy)benzenesulfonyl chloride would be expected to undergo nucleophilic substitution (e.g., hydrolysis) at a faster rate than unsubstituted benzenesulfonyl chloride. The strong electron-withdrawing character of the ortho-trifluoromethoxy group would stabilize the transition state for nucleophilic attack at the electrophilic sulfur center.

Table 2: Hammett Substituent Constants (σ) and Predicted Effect on Relative Hydrolysis Rate of Substituted Benzenesulfonates

Note: The effect of the -OCF3 group is shown for the para position for comparison. An ortho substituent's effect would also include steric considerations.

While not a sulfonic acid, the behavior of fluorinated benzoic acid conjugates provides a useful analogy for understanding intramolecular reactions and hydrolysis. Studies on synthetic fluorobenzoic acid glucuronide conjugates, which are model drug metabolites, reveal that these molecules are susceptible to nucleophilic reactions leading to hydrolysis and acyl migration. The rates of these reactions are dependent on the position of the fluorine substituent, which influences the electrophilicity of the carbonyl carbon. This demonstrates a key principle: the placement of fluorine-containing substituents has a significant impact on the kinetics and mechanisms of hydrolysis and intramolecular rearrangement in aromatic systems.

Nucleophilic and Electrophilic Reactivity Profiles

Electrophilic Reactivity Profile:

Aromatic Ring: The benzene ring is profoundly deactivated towards electrophilic attack. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be exceptionally difficult and require forcing conditions. libretexts.orgfiveable.me As discussed in section 3.1, the directing effects of the existing substituents are in opposition, complicating the regiochemical outcome of any successful substitution. quora.com

Nucleophilic Reactivity Profile:

Aromatic Ring (SNA_r): The high electron deficiency of the ring makes it a potential substrate for nucleophilic aromatic substitution (SNA_r), provided a suitable leaving group is present at an activated position (e.g., carbon 4 or 6). wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing groups would effectively stabilize the required Meisenheimer intermediate.

Sulfonic Acid Group: The sulfur atom is highly electrophilic. The sulfonic acid can be converted to a sulfonyl chloride (-SO2Cl), a highly reactive electrophile. This derivative would readily react with a wide range of nucleophiles (e.g., amines, alcohols, water) to form sulfonamides, sulfonate esters, or regenerate the sulfonic acid. rsc.org The ortho -OCF3 group would enhance the electrophilicity of the sulfur atom, promoting these reactions.

Trifluoromethoxy Group: The -OCF3 group itself is generally inert to nucleophilic attack due to the strength of the C-O and C-F bonds. nih.gov Cleavage or transformation of this group typically requires non-nucleophilic methods, such as those involving radical intermediates or very harsh acidic conditions.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Trifluoromethoxybenzene |

| Benzenesulfonyl chloride |

| Benzenesulfonic acid |

| Benzene |

Derivatives, Analogues, and Advanced Synthetic Transformations

Synthesis of Functionalized 2-(Trifluoromethoxy)benzenesulfonic Acid Derivatives

Functionalization of this compound and its immediate precursors, such as the corresponding sulfonyl chloride, allows for the generation of a diverse array of derivatives. These modifications are pivotal for modulating the physicochemical and biological properties of the parent compound.

The conversion of the sulfonic acid group into sulfonamides and sulfonate esters represents a primary strategy for derivatization. These functional groups are prevalent in medicinal and agricultural chemistry.

Sulfonamides: The most direct route to 2-(trifluoromethoxy)benzenesulfonamide (B1304635) involves a two-step process starting from the sulfonic acid. The sulfonic acid is first converted to its more reactive sulfonyl chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-(trifluoromethoxy)benzenesulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding sulfonamide. google.com A known method involves the reaction of 2-trifluoromethoxy-benzenesulfochloride with ammonia to obtain 2-trifluoromethoxy-benzenesulfonamide. google.com This derivative is noted as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

Sulfonate Esters: Similarly, sulfonate esters are synthesized from 2-(trifluoromethoxy)benzenesulfonyl chloride. The reaction of the sulfonyl chloride with various alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, affords the desired sulfonate ester. The choice of alcohol or phenol (B47542) allows for the introduction of a wide range of substituents, thereby fine-tuning the molecule's properties. While specific examples for 2-(trifluoromethoxy)benzenesulfonate esters are less commonly detailed, the methodology follows standard sulfonation procedures. The synthesis of related benzenesulfonic acid derivatives often involves the initial conversion of a carboxylic acid to an acid chloride using SOCl₂, followed by reaction with a sulfonic aniline. nih.gov

| Derivative Type | General Reaction Scheme | Reagents & Conditions | Ref. |

| Sulfonamide | Ar-SO₂Cl + 2 R¹R²NH → Ar-SO₂NR¹R² + R¹R²NH₂⁺Cl⁻ | Amine (e.g., NH₃, primary/secondary amine), typically in a suitable solvent like THF or dichloromethane (B109758). | google.com |

| Sulfonate Ester | Ar-SO₂Cl + R-OH → Ar-SO₂OR + HCl | Alcohol/Phenol, non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. | nih.gov |

Table 1: General Synthesis of Amide and Ester Analogues.

Introducing halogen atoms onto the aromatic ring of this compound derivatives provides synthetic handles for further transformations, such as cross-coupling reactions. Conversely, the removal of halogens can be a crucial final step in a synthetic sequence. A patented process describes the preparation of highly pure 2-(trifluoromethoxy)benzenesulfonamide by the catalytic dehalogenation of halogenated precursors. google.com In this method, a compound like 4-chloro-2-(trifluoromethoxy)benzenesulfonamide (B15325445) is treated with hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to selectively remove the chlorine atom, yielding the desired product in high yield. google.com This process is advantageous as it does not affect the trifluoromethoxy group. google.com

| Reaction | Substrate Example | Reagents & Conditions | Product | Ref. |

| Dehalogenation | Halogenated 2-(trifluoromethoxy)benzenesulfonamide | H₂, Catalyst (e.g., Pd/C), Acid acceptor (optional), Solvent (e.g., n-Butanol), 0-200 °C. | 2-(Trifluoromethoxy)benzenesulfonamide | google.com |

Table 2: Example of Derivatization via Carbon-Halogen Bond Manipulation.

The sulfonic acid group is a versatile functional group that can undergo several key transformations beyond the formation of amides and esters. The primary and most crucial transformation is its conversion to a sulfonyl chloride (—SO₂Cl), which serves as the gateway to a multitude of other derivatives. This activation step is fundamental for the synthesis of sulfonamides and sulfonate esters as previously described. google.com

Further reactions can involve the reduction of the sulfonyl group. Powerful reducing agents can reduce sulfonyl chlorides or sulfonamides to thiols (—SH), although this requires harsh conditions and may not be compatible with the trifluoromethoxy group. More controlled reductions can lead to sulfinic acids (—SO₂H). These transformations significantly alter the electronic and steric profile of the original molecule, opening avenues to different classes of compounds.

This compound as a Precursor in Multistep Syntheses

The structural and electronic features of the 2-(trifluoromethoxy)phenyl moiety make it a valuable building block in the multistep synthesis of complex target molecules, particularly in the agrochemical and pharmaceutical industries. google.comchemimpex.com The sulfonamide derivative, 2-(trifluoromethoxy)benzenesulfonamide, has been identified as a key intermediate for producing herbicidally active compounds. google.com The trifluoromethoxy group often enhances metabolic stability and lipophilicity, which are desirable properties for bioactive molecules.

In a typical synthetic sequence, the this compound or its activated form is incorporated into a larger molecular framework. Subsequent reactions then build upon other functional groups present in the molecule. The robust nature of the trifluoromethoxy group and the benzenesulfonyl core allows them to be carried through multiple synthetic steps. The general strategy in these multistep syntheses often involves the initial preparation of a core structure, followed by diversification through reactions on peripheral functional groups. youtube.comyoutube.com

Design and Synthesis of Complex Molecular Scaffolds Incorporating the 2-(Trifluoromethoxy)phenyl Moiety

The 2-(trifluoromethoxy)phenyl group is incorporated into a variety of heterocyclic scaffolds to generate novel compounds with potential biological activity. Its inclusion is strategic, aiming to leverage the lipophilic and strongly electron-withdrawing nature of the OCF₃ group.

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They exist as several isomers (1,2,4-, 1,3,4-, 1,2,3-, and 1,2,5-oxadiazole), with the 1,2,4- and 1,3,4-isomers being particularly significant in medicinal chemistry. The synthesis of molecules containing both the 2-(trifluoromethoxy)phenyl and an oxadiazole moiety typically involves the construction of the oxadiazole ring from a precursor bearing the trifluoromethoxy-substituted aromatic group.

A common route to 5-substituted-3-aryl-1,2,4-oxadiazoles involves the reaction of an arylamidoxime with an acylating agent, followed by cyclodehydration. nih.gov For instance, a 2-(trifluoromethoxy)benzamidoxime (B1597222) could be reacted with a variety of acid chlorides or anhydrides, and the resulting O-acylamidoxime intermediate would then be cyclized, often under thermal or base-catalyzed conditions, to form the 1,2,4-oxadiazole (B8745197) ring.

Another prevalent method, leading to 2,5-disubstituted 1,3,4-oxadiazoles, starts from a carboxylic acid or its corresponding acyl hydrazide. nih.gov For example, 2-(trifluoromethoxy)benzoic acid would first be converted to 2-(trifluoromethoxy)benzoyl hydrazide by reacting its ester with hydrazine (B178648) hydrate. This hydrazide can then be reacted with another carboxylic acid in the presence of a dehydrating agent (like POCl₃) or converted to a Schiff base with an aldehyde, which is subsequently cyclized oxidatively to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov

| Oxadiazole Isomer | General Synthetic Route | Precursor (Example) | Key Reagents | Ref. |

| 1,2,4-Oxadiazole | O-Acylation of an amidoxime (B1450833) followed by cyclodehydration. | 2-(Trifluoromethoxy)benzamidoxime | Acylating agent (e.g., RCOCl), Base (e.g., pyridine), or Thermal conditions. | nih.govnih.gov |

| 1,3,4-Oxadiazole | Dehydrative cyclization of a diacylhydrazine intermediate. | 2-(Trifluoromethoxy)benzoyl hydrazide | Carboxylic acid (R'COOH), Dehydrating agent (e.g., POCl₃, P₂O₅). | nih.govorientjchem.org |

Table 3: General Synthetic Strategies for Oxadiazoles Incorporating the 2-(Trifluoromethoxy)phenyl Moiety.

Based on a thorough review of available scientific literature, information specifically detailing the boronic acid and hydrazide derivatives of This compound is not available. The search for detailed research findings, synthesis methods, and specific properties for these particular compounds did not yield any results.

The chemical literature provides information on related, but distinct, compounds:

Positional Isomers : Data is available for the hydrazide derivative of 4-(trifluoromethoxy)benzenesulfonic acid. However, due to the different positioning of the trifluoromethoxy group on the benzene (B151609) ring (position 4- vs. 2-), the chemical properties and synthetic routes can differ significantly, making this information inapplicable.

Different Functional Groups : Information exists for 2-(trifluoromethyl)benzenesulfonyl hydrazide and 2-(trifluoromethyl)phenylboronic acid. These compounds contain a trifluoromethyl (-CF3) group instead of the requested trifluoromethoxy (-OCF3) group. The presence of an oxygen atom in the trifluoromethoxy group substantially alters the electronic and steric properties of the molecule compared to the trifluoromethyl group, meaning data for one cannot be substituted for the other.

Different Parent Molecules : Data is abundant for 2-(trifluoromethoxy)phenylboronic acid. This is a derivative of 2-(trifluoromethoxy)benzene, not this compound, and therefore falls outside the scope of the specified subject.

Additionally, the concept of a "boronic acid derivative" of a sulfonic acid is chemically ambiguous and no standard compounds matching this description were found.

Due to the strict requirement to focus solely on the chemical compound “this compound” and its specific derivatives as outlined, and the absence of relevant data in the public domain, it is not possible to generate the requested article. Providing information on the related but distinct compounds mentioned above would violate the explicit instructions to not introduce information that falls outside the specified scope.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, the electronic environment of nuclei, and the types of functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei and can provide detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of the analogous compound, 2-(Trifluoromethoxy)benzenesulfonyl fluoride (B91410), the aromatic protons are expected to appear as a complex multiplet due to their coupling with each other. The electron-withdrawing nature of both the trifluoromethoxy and sulfonyl fluoride groups deshields the aromatic protons, causing them to resonate at a relatively high chemical shift.

Based on the data for 2-(Trifluoromethoxy)benzenesulfonyl fluoride, the following signals are observed in deuterated dichloromethane (B109758) (CD₂Cl₂): a doublet of doublets at δ 8.10 (J = 8.1, 1.3 Hz), a triplet of doublets at δ 7.86 (J = 8.0, 1.7 Hz), and a multiplet between δ 7.52 - 7.59. rsc.org These signals correspond to the four protons on the benzene (B151609) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.10 | dd | 8.1, 1.3 | Aromatic CH |

| 7.86 | td | 8.0, 1.7 | Aromatic CH |

| 7.52 - 7.59 | m | - | Aromatic CH (2H) |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment. In the ¹³C NMR spectrum of 2-(Trifluoromethoxy)benzenesulfonyl fluoride, six distinct signals are expected for the six carbons of the benzene ring, plus a signal for the trifluoromethoxy carbon. The carbon attached to the trifluoromethoxy group and the carbon attached to the sulfonyl fluoride group will be significantly deshielded. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

The reported ¹³C NMR data for 2-(Trifluoromethoxy)benzenesulfonyl fluoride in deuterated dichloromethane (CD₂Cl₂) shows signals at δ 147.4, 138.2, 132.2, 127.8, 126.4, 121.8, and a quartet at 120.8 (J = 261.7 Hz). rsc.org The quartet is characteristic of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 147.4 | - | Aromatic C-O |

| 138.2 | - | Aromatic C-S |

| 132.2 | - | Aromatic CH |

| 127.8 | - | Aromatic CH |

| 126.4 | - | Aromatic CH |

| 121.8 | - | Aromatic CH |

| 120.8 | q, 261.7 | -OCF₃ |

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For 2-(Trifluoromethoxy)benzenesulfonyl fluoride, two signals are expected in the ¹⁹F NMR spectrum: one for the trifluoromethoxy group and one for the fluorine atom of the sulfonyl fluoride group.

The experimental data for 2-(Trifluoromethoxy)benzenesulfonyl fluoride in deuterated dichloromethane (CD₂Cl₂) shows a broad quartet at δ 62.35 (J = 2.3 Hz) corresponding to the sulfonyl fluoride and a doublet at δ -57.19 (J = 2.3 Hz) for the trifluoromethoxy group. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 62.35 | br q | 2.3 | -SO₂F |

| -57.19 | d | 2.3 | -OCF₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For 2-(Trifluoromethoxy)benzenesulfonic acid, characteristic absorptions would be expected for the S=O and O-H bonds of the sulfonic acid group, the C-O-C ether linkage, and the C-F bonds of the trifluoromethoxy group, as well as the aromatic C-H and C=C bonds.

The IR spectrum of the analogous 2-(Trifluoromethoxy)benzenesulfonyl fluoride shows strong absorptions at 1413.95, 1321.62, 1212.66, 1174.7, 1162.4, 1136.37, and 1110.45 cm⁻¹. rsc.org The strong bands in the 1400-1200 cm⁻¹ region are likely due to the S=O stretching vibrations, while the absorptions in the 1250-1000 cm⁻¹ range are characteristic of C-O and C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1413.95 | S=O stretch |

| 1321.62 | S=O stretch |

| 1212.66 | C-O / C-F stretch |

| 1174.7 - 1110.45 | C-O / C-F stretch |

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the molecular ion peak would be expected, along with fragment ions corresponding to the loss of the sulfonic acid group, the trifluoromethoxy group, and other characteristic fragments. While specific mass spectrometry data for this compound is not available in the provided search results, analysis of related structures such as benzenesulfonic acid can provide an indication of expected fragmentation pathways. For instance, the loss of SO₃ is a common fragmentation pathway for sulfonic acids.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. This method is exceptionally well-suited for the analysis of this compound in complex matrices.

Research Findings:

The analysis of aromatic sulfonic acids, including benzenesulfonic acid derivatives, is effectively achieved using LC-MS/MS. nih.govresearchgate.net For this compound, electrospray ionization (ESI) in negative ion mode is the preferred ionization technique, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ anion. This precursor ion can then be subjected to collision-induced dissociation (CID) to generate characteristic product ions, enabling highly selective quantification through multiple reaction monitoring (MRM).

The fragmentation of aromatic sulfonic acids and sulfonamides in the gas phase has been studied, revealing characteristic neutral losses. nih.govnih.gov A primary fragmentation pathway for aromatic sulfonates is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govnih.gov Another potential, though often less predominant, fragmentation is the loss of the entire sulfonate group (SO₃), a loss of 80 Da. The trifluoromethoxy group (-OCF₃) is generally stable under typical CID conditions, but fragmentation of the aromatic ring can also occur.

Based on these principles, a hypothetical LC-MS/MS method for this compound would select the deprotonated molecule [C₇H₄F₃O₄S]⁻ as the precursor ion. Subsequent fragmentation would be monitored for specific product ions.

Table 1: Representative LC-MS/MS Method Parameters for this compound

| Parameter | Value |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | See Table 2 |

Table 2: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

| This compound | 241.0 | 177.0 | [M-H-SO₂]⁻ |

| This compound | 241.0 | 161.0 | [M-H-SO₃]⁻ |

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are fundamental for the isolation and purification of compounds from reaction mixtures and for quantitative analysis. High-performance liquid chromatography (HPLC) is a cornerstone of modern chemical analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Research Findings:

The separation of benzenesulfonic acids and their derivatives is routinely performed using reverse-phase HPLC. dshs-koeln.de Due to the polar nature of the sulfonic acid group, these compounds can sometimes exhibit poor retention on traditional C18 columns with purely aqueous-organic mobile phases. dshs-koeln.de The inclusion of an acidic modifier, such as formic or trifluoroacetic acid, in the mobile phase is crucial. This suppresses the ionization of the sulfonic acid group, increasing its hydrophobicity and promoting better retention and peak shape on the reverse-phase column.

For compounds like this compound, a C18 or a phenyl-based stationary phase would be appropriate. The trifluoromethoxy group increases the lipophilicity of the molecule compared to unsubstituted benzenesulfonic acid, which aids in retention. The separation mechanism is based on the hydrophobic interactions between the substituted aromatic ring and the stationary phase. Elution is typically achieved using a gradient of an organic solvent, such as acetonitrile or methanol, mixed with an acidified aqueous phase. Detection is commonly performed using a UV detector, as the benzene ring possesses a chromophore that absorbs in the UV region.

Table 3: Representative HPLC Method Parameters for this compound

| Parameter | Value |

| HPLC System | Quaternary or Binary HPLC System |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm |

Applications in Materials Science and Catalysis Research

Incorporation into Polymer Systems

There is currently a lack of published research specifically documenting the incorporation of 2-(Trifluoromethoxy)benzenesulfonic acid into polymer systems. In principle, aromatic sulfonic acids can be integrated into polymers to enhance properties such as proton conductivity, thermal stability, and ion-exchange capacity. The presence of the sulfonic acid group (-SO₃H) provides acidic sites, which are crucial for applications like proton exchange membranes in fuel cells. The trifluoromethoxy (-OCF₃) group is known for its high electronegativity and lipophilicity, which could potentially impart unique solubility characteristics and stability to a polymer matrix. However, studies detailing these effects for the this compound molecule in a polymer context have not been reported.

Role as a Reagent or Catalyst in Organic Transformations

While aromatic sulfonic acids are widely used as strong Brønsted acid catalysts in organic synthesis, specific investigations into the catalytic role of this compound are not found in the available literature. The effectiveness of such a compound as a catalyst would be determined by its acidity, steric hindrance, and stability under reaction conditions, influenced by the ortho-positioning of the trifluoromethoxy group relative to the sulfonic acid group.

Catalysis in Esterification Reactions

No specific studies detailing the use of this compound as a catalyst for esterification reactions are present in the scientific literature. Generally, aromatic sulfonic acids like p-toluenesulfonic acid are effective catalysts for the formation of esters from carboxylic acids and alcohols due to their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by the alcohol. The catalytic performance of this compound in such reactions remains an un-explored area of research.

Exploration in the Development of Advanced Functional Materials

The use of this compound in the development of advanced functional materials such as metal-organic frameworks or coordination polymers has not been reported. The design of such materials relies on the specific coordination properties of the organic ligands used.

Application in Coordination Polymers

There are no documented applications of this compound in the synthesis of coordination polymers. The formation of coordination polymers depends on the ability of a ligand to bridge metal centers. The sulfonate group can coordinate to metal ions in various modes, and functionalized benzenesulfonates have been used to construct coordination polymers. However, the specific use of the 2-(trifluoromethoxy) derivative for this purpose has not been explored in published research.

Due to the absence of specific research data for this compound in the outlined applications, data tables detailing research findings cannot be generated.

Use in Conjugated Polymer Synthesis

Extensive research into the synthesis of conjugated polymers has explored a variety of catalysts, dopants, and functional monomers to tailor the properties of these materials for applications in electronics, photonics, and energy. Benzenesulfonic acid and its derivatives are a class of compounds that have been investigated for their role as strong acid catalysts and dopants in polymerization reactions. elchemy.comacs.org

However, based on a thorough review of the available scientific literature, there is no specific information detailing the use of This compound in the synthesis of conjugated polymers.

Research in this field has often focused on other related sulfonic acid derivatives. For instance, studies have explored the use of various alkylsulfonic acids and other aromatic sulfonic acids in the synthesis and doping of conductive polymers like polythiophenes and polyanilines. chemrxiv.orgbohrium.comrsc.orgpkusz.edu.cnresearchgate.net These sulfonic acids can act as dopants to increase the electrical conductivity of the polymers or as catalysts in the polymerization process. elchemy.com For example, the introduction of alkylsulfonic acid groups into the side chains of polythiophene has been shown to significantly improve its electrical conductivity. chemrxiv.org

Furthermore, research has been conducted on compounds with similar structural motifs, such as 4-(trifluoromethyl)benzenesulfonates, which have been utilized as counter-ions for initiators in the cationic ring-opening polymerization of poly(2-oxazoline)s. bohrium.comnih.gov However, it is important to note that poly(2-oxazoline)s are not conjugated polymers.

While the trifluoromethoxy group is of interest in materials science for its electronic properties, there is no documented application of this compound as a catalyst, monomer, or dopant specifically for the synthesis of conjugated polymers in the reviewed literature. Therefore, no detailed research findings or data tables regarding its use in this specific context can be provided.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(Trifluoromethoxy)benzenesulfonic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves sulfonation or derivatization of pre-functionalized benzene rings. For example, benzenesulfonic acid derivatives are often synthesized via sulfonyl chloride intermediates. A documented procedure involves reacting a trifluoromethoxy-substituted benzyloxybenzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane/dimethylformamide (DCM/DMF) under ambient conditions for 16 hours, followed by vacuum drying . The trifluoromethoxy group can be introduced via electrophilic substitution or by using trifluoromethoxy-containing precursors (e.g., 3-chloro-4-(trifluoromethoxy)benzyl chloride) as starting materials.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight and purity (e.g., retention time min under 0.05% formic acid in MeCN conditions) .

- Nuclear Magnetic Resonance (NMR) : , , and NMR identify functional groups and electronic environments.

- X-ray Crystallography : Tools like SHELX or WinGX refine crystal structures, particularly for resolving sulfonic acid protonation states and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential release of corrosive gases (e.g., SO₂, HCl) during synthesis.

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

- Methodological Answer :

- Reagent Stoichiometry : Excess thionyl chloride (e.g., 10:1 molar ratio relative to sulfonic acid) ensures complete conversion to sulfonyl chloride intermediates .

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility, while DCM facilitates easy removal via evaporation.

- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate before side reactions (e.g., over-chlorination) dominate.

Q. What are the key considerations when designing experiments to study the coordination chemistry of this compound with metal ions?

- Methodological Answer :

- pH Control : The sulfonic acid group () deprotonates in aqueous solutions, forming , which can coordinate to metals. Buffered systems (pH 4–7) stabilize metal-sulfonate complexes .

- Ligand Competition : Assess interactions with competing ligands (e.g., phosphines, amines) using titration calorimetry (ITC) or UV-Vis spectroscopy.

- Structural Analysis : Pair X-ray crystallography with DFT calculations to model metal-binding modes and electronic effects of the trifluoromethoxy group .

Q. How does the trifluoromethoxy group influence the acidity and reactivity of benzenesulfonic acid derivatives in catalytic applications?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethoxy group () increases sulfonic acid acidity () compared to methoxy or methyl substituents. Measure via potentiometric titration .

- Catalytic Performance : Compare catalytic activity in acid-catalyzed reactions (e.g., esterification) against non-fluorinated analogs. The group enhances thermal stability and resistance to oxidative degradation .

Q. What strategies are effective for derivatizing this compound to create functional analogs?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React the sulfonyl chloride intermediate with amines or alcohols to form sulfonamides or sulfonate esters .

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the benzene ring, leveraging halogenated precursors (e.g., 3-bromo-4-(trifluoromethoxy)aniline) .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. The group enhances thermal resistance compared to non-fluorinated analogs.

- Hydrolytic Stability : Monitor degradation in aqueous solutions at varying pH using LCMS. Acidic conditions () may protonate the sulfonate group, reducing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.